2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPAN-1-ONE
Overview
Description
2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a complex organic compound that features a pyrimidine ring substituted with a phenyl and trifluoromethyl group, a sulfanyl linkage, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Phenyl and Trifluoromethyl Groups: The phenyl and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions.
Sulfanyl Linkage Formation: The sulfanyl linkage is typically formed by reacting the pyrimidine derivative with a thiol compound.
Attachment of the Tetrahydroisoquinoline Moiety: The final step involves the coupling of the tetrahydroisoquinoline moiety to the pyrimidine derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrimidine ring or the carbonyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols are used under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives, alcohols.
Substitution: Substituted phenyl or pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding assays, the compound may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- **2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
Uniqueness
The uniqueness of 2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the tetrahydroisoquinoline moiety contributes to its potential bioactivity. This combination makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3OS/c1-15(21(30)29-12-11-16-7-5-6-10-18(16)14-29)31-22-27-19(17-8-3-2-4-9-17)13-20(28-22)23(24,25)26/h2-10,13,15H,11-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCPIADYIAKBPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)SC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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